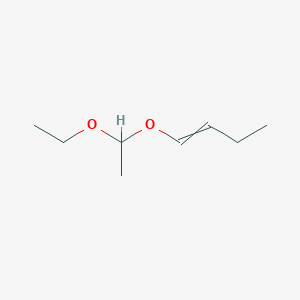
1-(1-Ethoxyethoxy)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethoxy)but-1-ene is an organic compound with the molecular formula C8H16O2. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of an ethoxyethoxy group attached to a butene backbone. The structure of this compound can be represented as CH3-CH2-CH=CH-O-CH2-CH3.
Vorbereitungsmethoden
The synthesis of 1-(1-Ethoxyethoxy)but-1-ene can be achieved through various methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of butanol in the presence of an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield the desired alkene . The reaction typically requires heating to a temperature of around 170°C. Industrial production methods may involve the use of more advanced catalytic processes to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-(1-Ethoxyethoxy)but-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, producing alkanes. Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Polymerization: The double bond in this compound allows it to undergo polymerization reactions, forming polymers that can be used in various applications.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethoxy)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxyethoxy)but-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form bonds with other molecules. This reactivity is crucial in its role as a building block in organic synthesis. The ethoxyethoxy group can also undergo hydrolysis, releasing ethanol and forming a new functional group at the site of the original double bond .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethoxyethoxy)but-1-ene can be compared with other similar compounds such as:
But-1-ene: A simple alkene with the formula C4H8, lacking the ethoxyethoxy group.
But-2-ene: An isomer of but-1-ene with the double bond located between the second and third carbon atoms.
1-Ethoxybutane: A compound similar to this compound but without the double bond, making it less reactive in certain types of chemical reactions.
The presence of the ethoxyethoxy group in this compound imparts unique chemical properties, making it more versatile in synthetic applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
80060-30-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-(1-ethoxyethoxy)but-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-6-7-10-8(3)9-5-2/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MCHAYKJDQCJGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=COC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



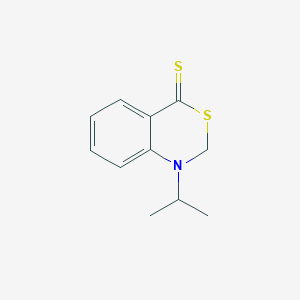
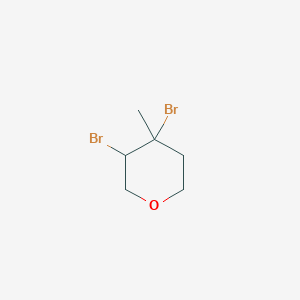
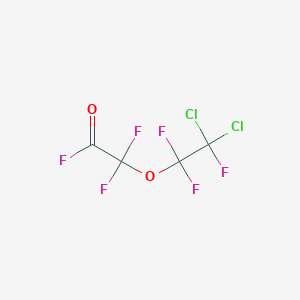
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
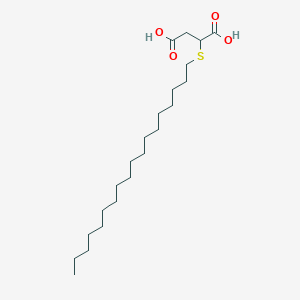

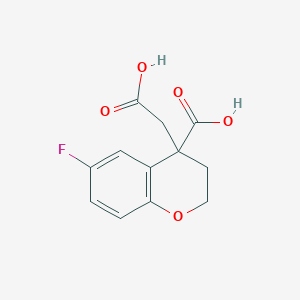
methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
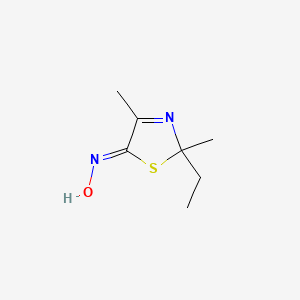
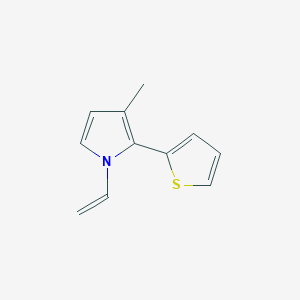
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
